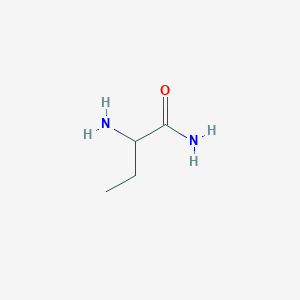

2-Aminobutanamide

説明

Nomenclature and Stereoisomeric Forms

2-Aminobutanamide, also known as 2-aminobutyramide, exists in three primary forms: two enantiomers, (S)-2-Aminobutanamide and (R)-2-Aminobutanamide, and a racemic mixture of the two, DL-2-Aminobutanamide. The stereochemistry of this compound is of paramount importance as the biological activity of the final pharmaceutical products is often dependent on a specific enantiomer.

(S)-2-Aminobutanamide Enantiomer

The (S)-enantiomer of this compound, often referred to as (S)-(+)-2-aminobutanamide hydrochloride, is the most pharmacologically significant of the stereoisomers. It is a white to off-white crystalline solid. echemi.com This specific enantiomer is a key intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam (B1674943). googleapis.comgoogle.comasianpubs.org The optical purity of (S)-2-aminobutanamide is a critical factor in the synthesis of Levetiracetam to ensure the final product has the desired therapeutic effect and to minimize potential side effects from the unwanted enantiomer. google.com

Several synthetic routes have been developed to produce enantiomerically pure (S)-2-aminobutanamide. One common method involves the resolution of racemic DL-2-aminobutanamide. googleapis.comgoogle.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid or D-(-)-mandelic acid, which allows for the separation of the (S)- and (R)-enantiomers. googleapis.comgoogle.comamolf.nl Another approach involves asymmetric synthesis, starting from a chiral precursor like L-threonine or L-(+)-methionine. google.comgoogle.com For instance, a method combining biotransformation and chemical synthesis utilizes L-threonine to produce L-2-aminobutyric acid, which is then converted to (S)-2-aminobutanamide hydrochloride through esterification and ammonolysis. google.com

| Property | Value |

| Synonyms | (S)-(+)-2-Aminobutanamide hydrochloride, (S)-2-Aminobutyramide hydrochloride |

| CAS Number | 7682-20-4 |

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 138.60 g/mol |

| Appearance | White or off-white crystalline solid echemi.com |

| Melting Point | 259-263 °C |

| Optical Activity | [α]22/D +24°, c = 1 in H2O sigmaaldrich.com |

(R)-2-Aminobutanamide Enantiomer

The (R)-enantiomer, (R)-(-)-2-Aminobutanamide, is the optical antipode of the (S)-form. While not the desired enantiomer for the synthesis of drugs like Levetiracetam, it is a necessary byproduct of resolution processes. googleapis.com In industrial synthesis, the undesired (R)-isomer is often racemized, meaning it is converted back into the racemic mixture, and then re-subjected to the resolution process to maximize the yield of the desired (S)-enantiomer. googleapis.com The quantification of the (R)-2-aminobutanamide isomer is crucial to ensure the enantiomeric purity of the (S)-2-aminobutanamide used in pharmaceutical manufacturing. asianpubs.org

DL-2-Aminobutanamide Racemate

DL-2-Aminobutanamide is a racemic mixture containing equal amounts of the (S)- and (R)-enantiomers. googleapis.com It is often the initial product of non-stereospecific synthesis methods, such as the ammoniation of methyl 2-bromobutyrate (B1202233). google.com This racemic mixture serves as the starting material for resolution processes aimed at isolating the desired (S)-enantiomer. googleapis.comgoogle.com A common industrial route starts with the synthesis of DL-2-aminobutanamide, which is then resolved using a chiral acid. rsc.org

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound, and specifically its (S)-enantiomer, is a critical intermediate in the production of several important pharmaceutical compounds. Its bifunctional nature allows for sequential reactions to build more complex molecular architectures.

Precursor for Levetiracetam

The most prominent application of (S)-2-Aminobutanamide is as a key intermediate and chiral source in the synthesis of Levetiracetam. google.comasianpubs.orgnewdrugapprovals.orgpatsnap.comgoogle.com Levetiracetam is an anticonvulsant medication used in the treatment of epilepsy. googleapis.comrsc.org The synthesis of Levetiracetam typically involves the reaction of (S)-2-aminobutanamide with 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidone ring structure of the final drug. google.comamolf.nl

The enantiomeric purity of the (S)-2-aminobutanamide starting material is directly correlated to the enantiomeric purity of the final Levetiracetam product. google.com The (R)-enantiomer of Levetiracetam has been shown to have significantly less therapeutic activity. google.com Therefore, efficient and scalable methods for producing highly pure (S)-2-aminobutanamide are of great industrial importance. patsnap.comresearchgate.net Various synthetic strategies have been developed to achieve this, including classical resolution, enzymatic kinetic resolution, and asymmetric synthesis. googleapis.comrsc.orgpatsnap.comresearchgate.net

Synthesis of Chiral Drugs for Neurological Disorders

The (S)-enantiomer of this compound is a key intermediate in the synthesis of several antiepileptic drugs, most notably Levetiracetam and Brivaracetam. amolf.nlgoogleapis.compatsnap.com These drugs are used to treat partial-onset seizures in adults with epilepsy. googleapis.com The specific stereochemistry of (S)-2-aminobutanamide is critical for the therapeutic efficacy of these neurological drugs.

The synthesis of Levetiracetam often involves the reaction of (S)-2-aminobutanamide with 4-chlorobutyryl chloride. googleapis.com This is followed by a cyclization step, typically in the presence of an alkali, to form the final pyrrolidineacetamide structure of Levetiracetam. googleapis.com Various synthetic routes have been developed to optimize this process, focusing on improving yield and purity while minimizing racemization. googleapis.com

Production of Active Pharmaceutical Ingredients (APIs)

Beyond its specific use in antiepileptic drugs, this compound serves as a versatile intermediate in the broader production of active pharmaceutical ingredients (APIs). Its chiral nature makes it a valuable component for creating optically active APIs, where a specific enantiomer is responsible for the desired pharmacological activity.

Several synthesis methods for this compound itself have been developed to ensure a reliable supply for API production. These methods include:

Chemical Synthesis: Traditional chemical methods often start from materials like butyric acid or 2-aminobutyric acid. patsnap.comgoogle.com One common route involves the ammonolysis of a (S)-2-aminobutyric acid ester. googleapis.com Another approach is the Strecker reaction, followed by chiral resolution. rsc.org

Enzymatic Synthesis: More recently, enzymatic methods have gained traction due to their high stereoselectivity and milder reaction conditions. google.compatsnap.comgoogle.com For instance, a D-aminopeptidase from Brucella sp. has been used for the kinetic resolution of racemic this compound to produce the (S)-enantiomer with high enantiomeric excess. researchgate.netnih.gov Lipases have also been employed for the catalytic ammonolysis of (S)-2-aminobutyrate methyl ester. google.com These biocatalytic methods are often more environmentally friendly and can lead to higher purity products. google.com

The development of efficient and scalable synthesis methods for enantiomerically pure this compound is crucial for the cost-effective manufacturing of the APIs that rely on it. amolf.nlquickcompany.in

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNJFUDLLWOVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347473 | |

| Record name | DL-2-Aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53726-14-0, 7324-11-0 | |

| Record name | DL-2-Aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-butylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development

Conventional Synthetic Routes

Several established methods are employed for the synthesis of 2-aminobutanamide, including the Strecker reaction, ammoniation of halo-esters, and routes involving hydantoin (B18101) and aminonitrile intermediates. These methods typically produce a racemic mixture that requires subsequent resolution to isolate the desired enantiomer.

Strecker Reaction

The Strecker synthesis, first reported in 1850, is a classic and versatile method for producing α-amino acids and their derivatives from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The general process involves a three-component reaction between an aldehyde (propionaldehyde for this compound), ammonia (B1221849), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed. masterorganicchemistry.comrsc.orgresearchgate.net This route is noted for its high atom economy. rsc.org

The traditional Strecker synthesis employs a cyanide source to form the key intermediate, 2-aminobutyronitrile. The reaction commences with the formation of an imine from propionaldehyde (B47417) and ammonia. masterorganicchemistry.com This imine is then subjected to nucleophilic attack by a cyanide ion, yielding 2-aminobutyronitrile. masterorganicchemistry.comwikipedia.org The final step involves hydrolysis of the nitrile group to an amide.

Common cyanide sources include hydrogen cyanide (HCN) or, for improved safety and handling, alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) used in conjunction with an ammonium (B1175870) salt such as ammonium chloride (NH₄Cl). masterorganicchemistry.comgoogle.com One documented pathway involves reacting propionaldehyde with NaCN and ammonia to generate 2-aminobutyronitrile, which is then hydrolyzed to 2-aminobutyric acid, followed by esterification and ammonolysis to yield this compound. google.com Another procedure describes introducing hydrocyanic acid to n-propanal, followed by reaction with ammonia under pressure to synthesize the 2-aminobutyronitrile intermediate. google.com

Table 1: Overview of Cyanide-Mediated Strecker Synthesis

| Step | Reactants | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Imine Formation | Propionaldehyde, Ammonia | Propionaldimine | Formed in situ. |

| 2. Cyanation | Propionaldimine, Cyanide Source (e.g., NaCN, KCN, HCN) | 2-Aminobutyronitrile | Nucleophilic addition of cyanide to the imine. |

A significant drawback of the classical Strecker synthesis is the production of a racemic mixture of α-amino acids, necessitating a difficult resolution step to isolate the desired enantiomer. wikipedia.orgamolf.nl Asymmetric Strecker reactions have been developed to overcome this limitation by introducing stereochemical control during the synthesis. These methods can be broadly categorized into two types: those using a chiral auxiliary and those employing a chiral catalyst.

In the chiral auxiliary approach, ammonia is replaced by a chiral amine, such as (S)-α-phenylethylamine. wikipedia.org This chiral amine reacts with the aldehyde to form a chiral imine, which directs the cyanide addition to one face, leading to an enantiomerically enriched α-aminonitrile. Another patented method utilizes R-phenylglycinol as a chiral raw material alongside n-propanal, sodium bisulfite, and potassium cyanide to achieve the synthesis of the (S)-enantiomer, avoiding chiral resolution. google.com

Catalytic asymmetric Strecker synthesis represents a more advanced approach, using a substoichiometric amount of a chiral catalyst to induce enantioselectivity. wikipedia.orgnih.gov Catalysts based on BINOL (1,1′-Bi-2-naphthol) or thiourea (B124793) derivatives have proven effective. wikipedia.orgnih.gov These catalysts can function with less hazardous, inexpensive cyanide sources like KCN under aqueous or biphasic conditions, enhancing their practicality for large-scale industrial applications. nih.gov The mechanism often involves the catalyst activating the imine and controlling the trajectory of the cyanide attack. nih.gov

Cyanide-Mediated Strecker Synthesis

Ammoniation of Methyl 2-Bromobutyrate (B1202233)

This synthetic route involves the direct nucleophilic substitution of the bromine atom in an α-halo ester with ammonia. Specifically, methyl 2-bromobutyrate is treated with an ammonia solution to produce racemic (DL)-2-aminobutanamide. google.compatsnap.com The reaction is typically performed in a solvent system such as a methanol-ammonia solution or in anhydrous isopropyl alcohol. google.compatsnap.comgoogle.com

A key feature of this method is that it produces a racemic product, which must be resolved to obtain the pharmacologically relevant (S)-enantiomer. google.compatsnap.com The resolution is commonly achieved through diastereomeric salt formation. The racemic this compound is combined with a chiral resolving agent, like L-(+)-tartaric acid, which selectively crystallizes with one of the enantiomers, allowing for their separation. amolf.nlgoogle.compatsnap.com While the reaction steps are straightforward, the cost of the starting material, 2-bromobutyric acid or its esters, can be high, and the process generates significant wastewater. google.com

A detailed patent describes adding methyl 2-bromobutyrate to a methanolic ammonia solution below 10°C, followed by a prolonged stirring period of around 40 hours at 20°C. patsnap.com After the reaction reaches completion, the solvent is evaporated, and the resulting solid is treated with anhydrous isopropanol (B130326) to separate the product from the ammonium bromide byproduct. patsnap.com

Table 2: Ammoniation of Methyl 2-Bromobutyrate Process

| Step | Description | Key Reagents | Product |

|---|---|---|---|

| 1. Ammoniation | Nucleophilic substitution of the bromide by ammonia. | Methyl 2-bromobutyrate, Methanolic ammonia, Isopropyl alcohol | DL-2-aminobutanamide |

| 2. Resolution | Separation of enantiomers via diastereomeric salt formation. | DL-2-aminobutanamide, L-tartaric acid | (S)-2-aminobutanamide tartrate salt |

Hydantoin Route

The hydantoin route provides an alternative pathway starting from n-propionaldehyde. In this method, the aldehyde reacts with ammonium bicarbonate and an alkali cyanide (e.g., sodium cyanide) in what is a variation of the Bucherer-Bergs reaction. researchgate.net This one-pot reaction forms 5-ethylhydantoin (B101458) as the key intermediate.

The subsequent step involves the hydrolysis of the hydantoin ring. This is typically carried out under pressurized alkaline conditions to open the ring and form the sodium salt of 2-aminobutyric acid. google.com Following hydrolysis, the amino acid is isolated and must be converted to the final amide product, this compound. While this route utilizes simple starting materials, it is associated with significant operational challenges. The hydrolysis step requires high temperatures and pressures, posing potential safety hazards, and the process generates large volumes of ammonia gas and salt-containing wastewater, making it environmentally taxing and costly to manage. google.com

Aminonitrile Route

The aminonitrile route is fundamentally an extension of the initial phase of the Strecker reaction but can be considered a distinct pathway based on the subsequent processing of the 2-aminobutyronitrile intermediate. In this method, n-propionaldehyde is reacted with ammonia and sodium cyanide to produce 2-aminobutyronitrile.

From this common intermediate, one variation involves direct hydrolysis under alkaline conditions to yield this compound. An alternative and more recent development aims to address the inherent instability of the 2-aminobutyronitrile intermediate, which can lead to impurities. google.com In this improved process, the crude 2-aminobutyronitrile is reacted with an aromatic aldehyde in an alkaline aqueous solution to form a stable, solid Schiff base intermediate. google.com This stable derivative is easily isolated and purified by filtration. The purified Schiff base is then hydrolyzed under acidic conditions, using reagents like a hydrogen chloride solution, to release the final product as high-purity this compound hydrochloride. google.com This modification offers better control over product quality and simplifies downstream processing. google.com

Reaction of Acetaldehyde (B116499) and Ammonia

A common method for preparing L-2-aminobutanamide involves the reaction of acetaldehyde and ammonia. chembk.comchembk.com In this process, acetaldehyde and ammonia are mixed and heated. The resulting product is then purified through distillation and crystallization to yield L-2-aminobutanamide. chembk.comchembk.com This approach is considered a viable pathway for obtaining the desired compound.

2-Chlorobutyric Acid as Raw Material

A cost-effective and industrially scalable synthesis of this compound utilizes 2-chlorobutyric acid as the starting material. google.comgoogle.com This method is advantageous due to the lower cost of 2-chlorobutyric acid compared to its brominated counterpart. google.com The synthesis proceeds through the formation of an acyl chloride intermediate followed by ammonolysis.

Reaction with Thionyl Chloride and Phosphorus Catalysts

The initial step involves the conversion of 2-chlorobutyric acid to 2-chlorobutanoyl chloride. google.comgoogle.com This is achieved by reacting the acid with thionyl chloride in the presence of a phosphorus catalyst, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com The reaction is typically carried out at a temperature range of 50-80°C. google.comgoogle.com The use of PCl₃ is noted to reduce side reactions compared to PCl₅.

| Reactants | Catalyst | Temperature | Product |

| 2-Chlorobutyric Acid, Thionyl Chloride | PCl₃ or PCl₅ | 50-80 °C | 2-Chlorobutanoyl Chloride |

This table summarizes the key parameters for the conversion of 2-chlorobutyric acid to 2-chlorobutanoyl chloride.

Ammonolysis Reaction in Alcoholic Solvent

| Intermediate | Reagent | Solvent | Pressure | Product |

| 2-Chlorobutanoyl Chloride | Ammonia | Isopropanol/Methanol (B129727) | 0.1-1.0 MPa | This compound |

This table outlines the conditions for the ammonolysis of 2-chlorobutanoyl chloride to yield this compound.

Enantioselective Synthesis and Resolution Techniques

The production of enantiomerically pure (S)-2-aminobutanamide is crucial, as it is a key building block for certain pharmaceutical compounds. nih.govamolf.nl This has led to the development of various enantioselective synthesis and resolution strategies.

One common approach is the classical resolution of racemic this compound. This is often achieved through the formation of diastereomeric salts using a chiral resolving agent like L-(+)-tartaric acid or D-(-)-mandelic acid. amolf.nlpatsnap.comgoogle.com The desired (S)-enantiomer can then be isolated. For instance, DL-2-aminobutanamide can be combined with L-tartaric acid, allowing for the separation and purification of the (S)-2-aminobutanamide tartrate. patsnap.comgoogle.com The hydrochloride salt can then be obtained by treating the resolved product with hydrogen chloride in a solvent like methanol or isopropanol. google.com

Biocatalytic methods have also emerged as a powerful tool for obtaining the (S)-enantiomer. Kinetic resolution using enzymes, such as a D-aminopeptidase from Brucella sp., has been shown to be an effective strategy. nih.govresearchgate.net This enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-2-aminobutanamide with high enantiomeric excess (>99%). nih.gov

Furthermore, methods have been developed to improve the efficiency of resolution processes. One such method involves the treatment of the mother liquor from a resolution with an aldehyde to facilitate the recovery of the desired enantiomer, thereby increasing the total yield. patsnap.com Another advanced technique is Viedma ripening, which allows for the deracemization of the compound to produce the (S)-enantiomer in nearly quantitative yield and high enantiomeric excess. amolf.nl

The enantiomeric purity of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC). asianpubs.org Specialized chiral columns, such as CROWNPAK CR(+), are used to separate the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess. asianpubs.org

| Technique | Resolving Agent/Enzyme | Key Feature |

| Classical Resolution | L-(+)-Tartaric Acid or D-(-)-Mandelic Acid | Formation of diastereomeric salts for separation. amolf.nlpatsnap.com |

| Biocatalytic Kinetic Resolution | D-aminopeptidase from Brucella sp. | Selective hydrolysis of the (R)-enantiomer. nih.govresearchgate.net |

| Viedma Ripening | - | Deracemization to a single enantiomer. amolf.nl |

| Chiral HPLC | CROWNPAK CR(+) column | Analytical separation of enantiomers for purity assessment. asianpubs.org |

This table summarizes various techniques employed for the enantioselective synthesis and resolution of this compound.

Chiral Resolution Strategies

Chiral resolution is a widely employed technique to separate enantiomers from a racemic mixture. This involves the use of a chiral resolving agent to form diastereomers, which, due to their different physical properties, can be separated. Other methods include chromatographic techniques and enzymatic resolutions.

A common and effective method for resolving racemic this compound is through the formation of diastereomeric salts. amolf.nl This process involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

L-(+)-tartaric acid is a frequently used resolving agent for racemic this compound. amolf.nlwipo.int The process typically involves dissolving the racemic this compound and L-tartaric acid in a suitable solvent, such as methanol or ethanol. wipo.intgoogle.comgoogle.com The diastereomeric salt of (S)-2-aminobutanamide with L-tartaric acid preferentially crystallizes from the solution. wipo.intgoogle.com

The efficiency of the resolution can be influenced by several factors, including the solvent, temperature, and the molar ratio of the reactants. For instance, one patented method describes dissolving DL-2-aminobutanamide in methanol and then adding L-tartaric acid to precipitate the (S)-2-aminobutanamide L-tartrate double salt. google.compatsnap.com Another patent details a process where racemic 2-(benzylideneamino)butyramide is resolved with L-tartaric acid in a methanol and water mixture, yielding the L-tartaric acid salt of (S)-2-aminobutanamide with an enantiomeric excess (e.e.) of 95%. google.com The desired (S)-2-aminobutanamide can then be liberated from the salt by treatment with a base. wipo.int

| Resolving Agent | Substrate | Solvent | Key Findings |

| L-Tartaric Acid | DL-2-Aminobutanamide | Methanol | Formation of (S)-2-aminobutanamide L-tartrate double salt. google.compatsnap.com |

| L-Tartaric Acid | Racemic 2-(benzylideneamino)butyramide | Methanol/Water | Yielded L-tartaric acid salt of (S)-2-aminobutanamide with 95% e.e. google.com |

| L-Tartaric Acid | DL-2-Aminobutanamide | Ethanol, Isopropanol, or Water | Provides (S)-(+)-2-amino butyramide (B146194) tartarate salt. wipo.int |

D-(-)-Mandelic acid is another effective chiral resolving agent for this compound. amolf.nl The principle is similar to that of using L-tartaric acid, where the D-mandelic acid selectively forms a less soluble diastereomeric salt with one of the enantiomers of this compound.

One process involves the resolution of a racemic Schiff base of this compound, such as 2-(benzylideneamino)butyramide, with D-mandelic acid. In a specific example, racemic 2-(4-hydroxy-benzylideneamino)butyramide was dissolved in 4-methyl-2-pentanol (B46003) and treated with D-mandelic acid. google.com This resulted in the crystallization of the D-mandelic acid salt of (S)-2-aminobutanamide with an enantiomeric excess of 77%. google.com Further optimization of this process, including crystallization and washing steps, can yield a chemical purity of ≥99% and an e.e. of ≥98.5%. google.com

| Resolving Agent | Substrate | Solvent | Key Findings |

| D-(-)-Mandelic Acid | Racemic 2-(benzylideneamino)butyramide | 4-Methyl-2-pentanol | Crystallization yielded the D-mandelic acid salt of (S)-2-aminobutanamide. |

| D-(-)-Mandelic Acid | Racemic 2-(4-hydroxy-benzylideneamino)butyramide | 4-Methyl-2-pentanol | Resulted in the D-mandelic acid salt of (S)-2-aminobutanamide with 77% e.e. google.com |

Other chiral acids, such as R-(-)-malic acid and D-(+)-camphorsulfonic acid, have also been utilized for the resolution of this compound precursors. google.com A patented method describes the use of R-malic acid or d-camphorsulfonic acid as the resolution reagent for 2-aminobutyric acid, which is a precursor to this compound. google.com The resolution is typically carried out in a solvent like methanol, ethanol, or isopropanol. google.com For example, 2-aminobutyric acid is reacted with d-camphorsulfonic acid in isopropanol at an elevated temperature. Upon cooling, the (S)-2-aminobutyric acid d-camphorsulfonic acid salt crystallizes out. google.com

| Resolving Agent | Substrate | Solvent | Key Findings |

| R-Malic Acid | 2-Aminobutyric acid | Methanol, Ethanol, or Isopropanol | Used for the resolution of the precursor to this compound. google.com |

| D-Camphorsulfonic Acid | 2-Aminobutyric acid | Isopropanol | Crystallization of (S)-2-aminobutyric acid d-camphorsulfonic acid salt. google.com |

Chromatographic methods offer an alternative to diastereomeric salt formation for the separation of this compound enantiomers. Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that has been successfully applied to the resolution of racemic mixtures on an industrial scale. amolf.nlgoogle.com

The principle of SMB involves simulating the counter-current movement of a solid adsorbent and a liquid mobile phase. This is achieved by a complex system of valves and columns, which allows for the continuous injection of the racemic mixture and the continuous withdrawal of the separated enantiomers. aralyse.tech For the separation of this compound enantiomers, a chiral stationary phase (CSP) is used. asianpubs.org The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. A reverse-phase chiral HPLC method has been developed for the determination of the enantiomeric excess of this compound using a CROWNPAK CR (+) column. asianpubs.orgresearchgate.net

While specific details on the application of SMB for this compound are found in patent literature, the general principle remains a viable and efficient method for obtaining enantiomerically pure products. amolf.nlgoogle.com

Enzymatic kinetic resolution is a highly selective and environmentally friendly method for the separation of enantiomers. This technique utilizes enzymes that preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the production of (S)-2-aminobutanamide, D-aminopeptidases have been shown to be effective. researchgate.netnih.gov These enzymes specifically hydrolyze the D-enantiomer ((R)-2-aminobutanamide) in a racemic mixture, leaving the desired (S)-2-aminobutanamide untouched. A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has been identified and characterized for this purpose. researchgate.netnih.gov In a whole-cell catalysis system using recombinant Escherichia coli, this enzyme was able to resolve 300 g/L of racemic this compound, achieving a 50% conversion and an enantiomeric excess of over 99% for (S)-2-aminobutanamide within 80 minutes. researchgate.netnih.gov

Another enzymatic approach involves the use of nitrile hydratase. google.com This enzyme can selectively hydrate (B1144303) one enantiomer of a nitrile precursor to the corresponding amide. A process has been developed using a nitrile hydratase to catalyze the conversion of 2-aminobutyronitrile to (S)-2-aminobutanamide in a buffer system. google.com

Lipases can also be employed in the synthesis of (S)-2-aminobutanamide. One method involves the catalytic ammonolysis of (S)-2-aminobutyrate methyl ester in the presence of a lipase (B570770) to produce (S)-2-aminobutanamide. google.com

| Enzyme | Substrate | Key Findings |

| D-Aminopeptidase (Brucella sp.) | Racemic this compound | 50% conversion, >99% e.e. for (S)-2-aminobutanamide. researchgate.netnih.gov |

| Nitrile Hydratase | 2-Aminobutyronitrile | Catalytic conversion to (S)-2-aminobutanamide. google.com |

| Lipase | (S)-2-Aminobutyrate methyl ester | Catalytic ammonolysis to (S)-2-aminobutanamide. google.com |

Enzymatic Kinetic Resolution

D-Aminopeptidase Catalyzed Hydrolysis

Kinetic resolution using D-aminopeptidases (D-AP) is an effective strategy for producing (S)-2-aminobutanamide. nih.gov This process involves the enantioselective hydrolysis of the D-enantiomer from a racemic mixture of this compound (DL-2-ABA), leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

A novel D-aminopeptidase (Bs-Dap) isolated from Brucella sp. has demonstrated high activity and enantioselectivity for the kinetic resolution of this compound. nih.govresearchgate.net The enzyme, when expressed in recombinant Escherichia coli, shows optimal performance under specific conditions. researchgate.netresearchgate.net Research indicates that Bs-Dap has a high affinity for this compound as a substrate, evidenced by a relatively low Michaelis constant (Km). nih.gov

In a whole-cell catalysis setup, recombinant E. coli cells containing Bs-Dap were used to resolve a high concentration of racemic this compound. nih.govresearchgate.net This biocatalytic approach offers advantages such as ease of operation and high stability. researchgate.net

Table 1: Performance of D-Aminopeptidase from Brucella sp. in Kinetic Resolution

| Parameter | Value | Reference |

| Enzyme Source | Brucella sp. (Bs-Dap) | researchgate.net, nih.gov |

| Host Organism | Recombinant Escherichia coli | researchgate.net |

| Optimal pH | 8.0 | researchgate.net, nih.gov |

| Optimal Temperature | 45°C | researchgate.net, nih.gov |

| Substrate Concentration | 300 g/L | researchgate.net, nih.gov |

| Biocatalyst Concentration | 4 g/L (wet cell weight) | researchgate.net |

| Conversion | 50% | researchgate.net, nih.gov |

| Enantiomeric Excess (e.e.) | >99% | researchgate.net, nih.gov |

| Reaction Time | 80 minutes | researchgate.net, nih.gov |

D-aminopeptidase (DAP) from Ochrobactrum anthropi is another well-characterized enzyme used in the synthesis of chiral amino acids. researchgate.netresearchgate.net This enzyme catalyzes the stereospecific hydrolysis of D-amino acid amides to yield the corresponding D-amino acid and ammonia. researchgate.net The D-aminopeptidase from O. anthropi SCRC C1-38 has a molecular weight of approximately 122,000 and consists of two identical subunits. researchgate.net It exhibits optimal activity at a pH of 8.0. researchgate.net

This enzyme has been successfully employed in dynamic kinetic resolution (DKR) processes. nih.gov In a DKR system, the D-aminopeptidase from O. anthropi is combined with a racemase, such as α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae. researchgate.netnih.gov This combination allows for the complete conversion of a racemic amino acid amide into a single D-amino acid enantiomer. nih.gov For instance, this system has been used to convert racemic α-aminobutyronitrile to (R)-α-aminobutyric acid with an optical purity of over 99% after initial hydration by a nitrile hydratase. researchgate.netresearchgate.net Researchers have also identified two distinct D-aminopeptidase-like enzymes, DmpA and DmpB, in Ochrobactrum anthropi LMG7991, which are active on D-alanyl-p-nitroanilide. uliege.be

Table 2: Characteristics of D-Aminopeptidase from Ochrobactrum anthropi

| Property | Description | Reference |

| Enzyme Source | Ochrobactrum anthropi SCRC C1-38 | researchgate.net |

| Molecular Weight | ~122,000 Da | researchgate.net |

| Subunits | Two identical subunits (Mr = 59,000) | researchgate.net |

| Optimal pH | 8.0 | researchgate.net |

| Application | Dynamic Kinetic Resolution (DKR) of amino acid amides | researchgate.net, nih.gov |

| Paired Enzyme in DKR | α-amino-ε-caprolactam (ACL) racemase | researchgate.net, nih.gov |

Nitrile Hydratase (NHase) Variants

Nitrile hydratase (NHase) enzymes catalyze the hydration of nitriles to their corresponding amides. researchgate.net While often having low stereoselectivity, they are valuable in multi-enzyme cascade reactions for producing chiral compounds. researchgate.net The enzymatic synthesis of (S)-2-aminobutanamide can be achieved through the stereoselective hydration of 2-aminobutyronitrile using specific NHase variants. google.comgoogle.com

One reported method using a nitrile hydratase achieved a 43% yield and an 89% optical purity for (S)-2-aminobutanamide. google.comgoogle.com In another approach, a dynamic kinetic resolution (DKR) was developed using engineered NHase variants from Comamonas testosteroni. rsc.org These variants were selected for high (S)-selectivity and activity in hydrating 2-(pyrrolidine-1-yl)butanenitrile to the corresponding (S)-amide, a precursor to levetiracetam (B1674943). rsc.org The DKR is possible because the unreacted (R)-nitrile enantiomer can disintegrate in the aqueous solution and racemize, allowing for a theoretical yield of 100% for the (S)-amide. rsc.org

A non-stereoselective NHase from Rhodococcus opacus 71D has also been used in a three-enzyme system, alongside a D-aminopeptidase and an ACL racemase, to convert racemic α-aminobutyronitrile into D-α-aminobutyric acid, demonstrating the versatility of NHase in cascade reactions. researchgate.netnii.ac.jp

Table 3: Application of Nitrile Hydratase (NHase) in Amide Synthesis

| Enzyme/Process | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Nitrile Hydratase | 2-aminobutyronitrile | (S)-2-aminobutanamide | 43% | 89% | google.com, google.com |

| Engineered NHase (Comamonas testosteroni) | 2-(pyrrolidine-1-yl)butanenitrile | (S)-(pyrrolidine-1-yl)butaneamide | - | High (S)-selectivity | rsc.org |

| NHase (Rhodococcus opacus 71D) in DKR | Racemic α-aminobutyronitrile | (R)-α-aminobutyric acid | >99% | >99% | researchgate.net |

L-Amidases from Various Microorganisms

L-Amidases, or L-amino acid amidases, are enzymes that selectively hydrolyze L-amino acid amides. mdpi.com They are key components of the "Amidase Process," a biotechnological method for the dynamic kinetic resolution of racemic amino acid amides to produce optically pure amino acids. mdpi.com This process typically combines an L-amidase with an α-amino-ε-caprolactam racemase (ACLR). mdpi.com

Several microorganisms are known to produce L-amidases with activity towards a range of substrates, including L-2-aminobutanamide. mdpi.com These include enzymes from Pseudomonas azotoformans, Ochrobactrum anthropi, and Brevundimonas diminuta. mdpi.commdpi.com For example, L-proline amide hydrolase (PAH) from Pseudomonas syringae was found to hydrolyze L-2-aminobutyramide. mdpi.com In a DKR system for producing L-amino acids, a non-selective nitrile hydratase first converts a racemic nitrile to a racemic amide. Subsequently, an L-amidase selectively hydrolyzes the L-amide to the desired L-amino acid, while the remaining D-amide is racemized back to the DL-amide by ACLR, allowing for complete conversion. google.com This strategy has been used to produce L-α-aminobutyric acid by combining NHase, ACLR, and an L-amino acid amidase from Brevundimonas diminuta. researchgate.net

Table 4: Sources and Applications of L-Amidases

| Microorganism Source | Enzyme Type | Application | Reference |

| Pseudomonas syringae | L-proline amide hydrolase (PAH) | Hydrolysis of L-2-aminobutanamide | mdpi.com |

| Brevundimonas diminuta | L-amino acid amidase | DKR of α-aminobutyronitrile to L-ABA | researchgate.net |

| Pseudomonas azotoformans | L-amidase | Resolution of amino acid amides | mdpi.com |

| Ochrobactrum anthropi | L-amidase | Resolution of amino acid amides | mdpi.com, mdpi.com |

Lipase-Catalyzed Ammonolysis

Lipases are versatile biocatalysts capable of catalyzing reactions in non-aqueous environments. researchgate.net A method for synthesizing (S)-2-aminobutanamide involves the lipase-catalyzed ammonolysis of an ester precursor. google.com This chemoenzymatic approach provides high stereoselectivity, yielding the S-chiral configuration product with high purity. google.com

In a patented process, (S)-2-aminobutyrate methyl ester is used as the substrate. google.com The reaction is carried out in the presence of an amino donor, such as formamide, ammonium carbamate, or ammonia, and is catalyzed by a specific lipase. google.com The reaction conditions are optimized for enzyme activity and product purity. The use of certain organic solvents can facilitate the reaction and improve yields. google.com

Table 5: Lipase-Catalyzed Synthesis of (S)-2-Aminobutanamide

| Parameter | Description | Reference |

| Substrate | (S)-2-aminobutyrate methyl ester | google.com |

| Enzyme | Lipase (SEQ ID NO. 1) | google.com |

| Reaction Type | Catalytic Ammonolysis | google.com |

| Amino Donor | Formamide, Ammonium carbamate, Ammonia | google.com |

| Temperature | 35-55°C | google.com |

| Solvents (Preferred) | Isopropanol, tert-Butanol, Dioxane | google.com |

| Enzyme Loading | 8-11% by mass of the substrate | google.com |

Deracemization Techniques

Deracemization is a powerful technique that converts a racemic mixture into a single, enantiomerically pure product, allowing for theoretical yields of up to 100%. acs.org Attrition-enhanced deracemization, also known as Viedma ripening, is a solid-state method that has been successfully applied to obtain enantiopure (S)-2-aminobutanamide. acs.orgamolf.nl

This process does not work directly on this compound but on a crystalline Schiff base derivative, (±)-2-((benzylidene)amino)butanamide, which is formed from the racemic amide. amolf.nlrsc.org The deracemization is performed by grinding a slurry of the racemic crystals in a suitable solvent in the presence of a racemizing agent. acs.org The combination of physical grinding (attrition), which causes breakage and dissolution of crystals, and the racemization in the solution phase leads to the exclusive crystallization of one enantiomer. acs.orgamolf.nl

For the deracemization of the this compound derivative, experiments were conducted using glass beads for attrition, toluene (B28343) as the solvent, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base to catalyze racemization in the solution. amolf.nlrsc.org Seeding the slurry with a small amount of the desired (S)-enantiomer can direct the process. amolf.nl This method has been shown to achieve complete deracemization, yielding the (S)-enantiomer with over 99% enantiomeric excess, which can then be hydrolyzed to afford the final (S)-2-aminobutanamide hydrochloride. amolf.nlrsc.org

Table 6: Viedma Ripening of a this compound Derivative

| Parameter | Condition | Reference |

| Substrate | (±)-2-((benzylidene)amino)butanamide | rsc.org, amolf.nl |

| Technique | Attrition-enhanced deracemization (Viedma Ripening) | acs.org, amolf.nl |

| Attrition Method | Grinding with 2 mm glass beads | rsc.org |

| Solvent | Toluene | amolf.nl |

| Racemization Agent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | rsc.org, amolf.nl |

| Temperature | 20°C | rsc.org |

| Final Product (Solid Phase) | (S)-2-((benzylidene)amino)butanamide | rsc.org, amolf.nl |

| Enantiomeric Excess (e.e.) | >99% | rsc.org, amolf.nl |

| Isolated Yield | 77% (on a 15g scale) | amolf.nl |

Viedma Ripening Process

A notable advancement in producing enantiomerically pure (S)-2-aminobutanamide is the application of the Viedma ripening process. nih.govrsc.orgrsc.org This deracemization technique combines the grinding of crystals with racemization in the solution to convert a racemic mixture entirely into a single, desired enantiomer. rsc.org The process is predicated on two key conditions: the enantiomers must crystallize as a conglomerate (a mechanical mixture of enantiopure crystals), and they must be able to interconvert in the liquid phase. rsc.org

In the context of this compound, a key building block for certain antiepileptic drugs, this method offers a direct route to the desired (S)-enantiomer with high enantiomeric excess (>99%) and in nearly quantitative yield. rsc.orgamolf.nl The practical application of this process has been demonstrated on a larger scale, highlighting its potential for industrial viability. nih.govrsc.orgamolf.nl The process involves creating a Schiff base derivative of this compound, which then undergoes attrition-enhanced deracemization. amolf.nl

The choice of solvent plays a critical role in the efficiency of the Viedma ripening process. Studies have shown that while racemization and deracemization are faster in acetonitrile (B52724) compared to toluene, the formation of byproducts and higher solubility in acetonitrile make it less ideal for continuous large-scale operations. amolf.nl In contrast, solvents like n-heptane have proven less effective, leading to undesirable physical changes in the slurry. amolf.nl

Racemization and Recycling of Undesired Enantiomers

Several patents describe processes that incorporate the racemization and recycling of the undesired enantiomer. For instance, a method for preparing L-2-aminobutanamide hydrochloride involves separating a DL-Schiff base, with the separation mother liquor being recycled through racemization. google.com Another approach involves the resolution of DL-2-aminobutanamide with L-tartaric acid, followed by the racemization of the mother liquor for reuse. google.com These methods aim to overcome the yield limitations of classical resolution.

Industrial Production Methods and Optimization

The industrial synthesis of this compound is driven by the need for cost-effective, safe, and environmentally friendly processes that deliver a high-purity product.

Biotransformation Methods

Biotransformation has emerged as a key strategy in the industrial production of S-(+)-2-aminobutanamide hydrochloride. google.com One prominent method utilizes L-threonine as a starting material to produce L-2-aminobutyric acid through a biotransformation process involving intestinal bacteria. google.com This intermediate is then converted to the final product via esterification and ammonolysis. google.com This combination of biotransformation and chemical synthesis is lauded for its mild reaction conditions, low raw material costs, and high isomer purity. google.com

Another biocatalytic approach involves the kinetic resolution of racemic this compound using a novel D-aminopeptidase from Brucella sp. (Bs-Dap). researchgate.net This enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-2-aminobutanamide. The process has demonstrated high conversion rates and excellent enantiomeric excess. researchgate.net

| Parameter | Value |

| Starting Material | L-threonine |

| Biocatalyst | Intestinal Bacteria (whole-cell) |

| Intermediate | L-2-aminobutyric acid |

| Subsequent Reactions | Esterification, Ammonolysis |

| Final Product | S-(+)-2-aminobutanamide hydrochloride |

| Advantages | Mild conditions, low cost, high purity, environmentally friendly |

Table 1: Key Parameters of a Biotransformation Method for S-(+)-2-aminobutanamide Hydrochloride Production google.com

Environmentally Friendly Processes

The push for greener chemistry has significantly influenced the synthesis of this compound. Environmentally friendly processes often combine biotransformation with chemical synthesis to reduce waste and lower production costs. The use of L-threonine as a starting material is a prime example, as it avoids the need for organic solvents and generates less environmental pollution. google.com

Other methods focus on reducing the use of hazardous reagents. For example, some synthesis routes have moved away from using bromine, which is environmentally unfriendly, and thionyl chloride, which can produce sulfur-containing wastewater. patsnap.compatsnap.com Instead, alternative chlorinating agents like bis(trichloromethyl) carbonate are employed. patsnap.com Additionally, processes are designed to allow for the recycling of byproducts, such as ammonium bromide, further minimizing waste. patsnap.com

Process Safety and Efficiency

Process safety and efficiency are paramount in industrial production. Several synthetic methods for this compound have been developed with these factors in mind. One such method involves the reaction of 2-chlorobutyric acid with thionyl chloride, followed by an ammonolysis reaction. This route is considered to have high process safety and is easily industrialized. patsnap.comgoogle.com

| Starting Material | Key Reagents | Reported Advantages | Reference |

| 2-chlorobutyric acid | Thionyl chloride, Ammonia | High process safety, easily industrialized | patsnap.comgoogle.com |

| 2-aminobutyric acid | Bis(trichloromethyl) carbonate, Ammonia | Mild reaction conditions, simple and safe operation | patsnap.com |

Table 2: Comparison of Industrial Production Methods for this compound

Recycling of Catalysts and Solvents

The recycling of catalysts and solvents is a crucial aspect of sustainable and cost-effective industrial production. In the synthesis of S-2-aminobutanamide hydrochloride, the methanolic ammonia solution used in the ammoniation step can be recycled. patsnap.com Similarly, the chiral reagents used in resolution processes can be recovered and reused. google.com

Advanced Research and Applications

Pharmacological and Biochemical Investigations

Investigations into 2-Aminobutanamide have revealed its critical role in the development of therapeutic agents and in the study of biological reactions. Its structural and chemical properties make it a valuable intermediate and a subject of stereoselective biochemical research.

Role in Drug Synthesis and Development

This compound is a pivotal starting material and intermediate in the synthesis of various pharmaceutical compounds, especially those requiring specific stereochemical configurations for their biological activity. myskinrecipes.com

The most prominent application of this compound is in the production of medications targeting the central nervous system. Specifically, the (S)-(+)-2-aminobutanamide enantiomer is a key building block for synthesizing the anti-epileptic drugs levetiracetam (B1674943) and brivaracetam. techniumscience.com Levetiracetam, known chemically as (S)-2-(2-oxo-pyrrolidin-1-yl)butanamide, is synthesized using (S)-2-aminobutanamide as the chiral source to ensure the correct stereochemistry, which is essential for its therapeutic effect in treating and preventing hypoxic and ischemic events in the CNS. techniumscience.comrsc.org The synthesis often involves reacting (S)-2-aminobutanamide hydrochloride with 4-chlorobutanoyl chloride. google.com

The fundamental structure of aminobutanamide is utilized in medicinal chemistry to create a variety of analogs and derivatives for therapeutic screening. myskinrecipes.com Researchers have synthesized series of 2-substituted 4-aminobutanamide (B1198625) derivatives to evaluate their potential as inhibitors of GABA transport proteins (mGAT1-4), which could lead to new anticonvulsant and antidepressant medications. researchgate.net These studies explore how modifications to the butanamide backbone can influence interaction with biological targets. researchgate.net The development of such derivatives is a common strategy in drug discovery to identify lead compounds with potential therapeutic benefits for neurological disorders. myskinrecipes.com

The case of this compound highlights the critical importance of enantiomeric purity in pharmacology. For the synthesis of levetiracetam, only the (S)-enantiomer of this compound is pharmacologically relevant. myskinrecipes.com The (R)-enantiomer is considered a byproduct or impurity that must be separated and controlled. researchgate.net The presence of the incorrect enantiomer can lead to reduced efficacy or undesired side effects. Consequently, significant research has been dedicated to developing methods for chiral resolution and for accurately determining the enantiomeric excess (ee). Techniques such as reverse-phase chiral High-Performance Liquid Chromatography (HPLC) have been developed to quantify the (R)-isomer in the (S)-2-aminobutanamide starting material, ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements for both efficacy and safety. researchgate.net Resolution methods using agents like L-tartaric acid are employed to achieve an enantiomeric excess greater than 99%.

Development of Analogs and Derivatives for Therapeutic Screening

Enzyme-Catalyzed Reactions as a Substrate

This compound is a key substrate in various enzyme-catalyzed reactions, which are often preferred for their high stereoselectivity and environmentally friendly conditions. chembk.comchembk.com These biocatalytic methods are crucial for producing the enantiomerically pure (S)-2-aminobutanamide required for pharmaceutical synthesis.

Several enzymatic strategies have been developed:

Lipases are used to catalyze the ammonolysis of a substrate like (S)-2-aminobutyrate methyl ester to produce (S)-2-aminobutanamide with high chiral purity. google.com

Nitrile hydratase enzymes can catalyze the conversion of 2-aminobutyronitrile into (S)-2-aminobutanamide in a one-step process within a buffer solution system. google.com

D-aminopeptidases are employed in the kinetic resolution of racemic this compound. A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has shown a high affinity and catalytic activity for the D-enantiomer, allowing for the efficient separation and production of (S)-2-aminobutanamide with an enantiomeric excess greater than 99%. researchgate.net

| Enzyme | Substrate | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|---|

| Lipase (B570770) | (S)-2-aminobutyrate methyl ester | Catalytic Ammonolysis | (S)-2-aminobutanamide | High stereoselectivity and product purity. | google.com |

| Nitrile hydratase | 2-aminobutyronitrile | Enzymatic Catalysis | (S)-2-aminobutanamide | Environmentally friendly process using water as a solvent. | google.com |

| D-aminopeptidase (from Brucella sp.) | Racemic this compound | Kinetic Resolution | (S)-2-aminobutanamide | High-efficiency resolution with >99% e.e. achieved in a short time. | researchgate.net |

Interactions with Biological Targets

While this compound itself is primarily an intermediate, its structural motif is integral to the function of the final drug products that interact with specific biological targets. myskinrecipes.com The antiepileptic action of levetiracetam, for which (S)-2-aminobutanamide is a precursor, is mediated by its binding to the synaptic vesicle protein SV2A, which in turn modulates neurotransmitter release and reduces neuronal excitability.

Furthermore, synthetic derivatives of 4-aminobutanamide have been specifically designed and evaluated for their ability to interact with and inhibit GABA transport proteins, namely mGAT1, mGAT2, mGAT3, and mGAT4. researchgate.net These studies aim to create new molecules that can modulate the GABAergic system, which plays a crucial role in regulating neuronal activity in the brain. researchgate.net The butanamide scaffold in these derivatives is essential for their interaction with these biological targets. researchgate.net

Glycoprotein Labeling in Biotechnology, Biochemistry, and Medicine

The specific labeling of glycoproteins is a cornerstone of glycomics. While 2-aminobenzamide (B116534) (2-AB) is a widely utilized fluorescent tag for this purpose, this compound has also been identified as a labeling reagent for the analysis of glycoproteins. lookchem.com This process involves attaching a fluorescent molecule to glycans—complex carbohydrate structures attached to proteins—which facilitates their detection and analysis. thermofisher.com The labeling process enables the creation of representative glycan profiles and allows for the relative molar quantitation of individual glycans within a sample. nih.gov

The general principle of fluorescent labeling involves a two-step chemical process:

Schiff Base Formation: The free reducing terminus of a glycan reacts with the primary amine group of the labeling agent (e.g., this compound) to form a Schiff base.

Reduction: The unstable Schiff base is then stabilized by reduction, typically using a reducing agent like sodium cyanoborohydride or the safer alternative, 2-picoline borane, to form a stable secondary amine linkage. qa-bio.com

This covalent bonding is robust, ensuring that the fluorescent tag remains attached to the glycan during subsequent analytical procedures, provided the conjugates are not exposed to strong acids or high temperatures. thermofisher.com

Once labeled, glycans can be separated and identified using powerful analytical techniques. thermofisher.com The most common method is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a fluorescence detector (FLD). thermofisher.com HILIC provides excellent separation of both neutral and charged glycans in a single run. thermofisher.com The fluorescence detection allows for highly sensitive quantification, capable of detecting glycans at the picomole level. thermofisher.comqa-bio.com

This analytical approach is crucial for:

Glycan Profiling: Generating a "fingerprint" of the glycosylation pattern on a protein, which can be used for comparative studies. nih.gov

Biomarker Discovery: Identifying changes in glycosylation that are associated with specific diseases, such as cancer. thermofisher.com

Quality Control: Ensuring the consistency of glycosylation in the production of biopharmaceutical drugs, as glycosylation significantly impacts their efficacy and safety. thermofisher.com

Research comparing different fluorescent labels has provided detailed insights into their performance characteristics for glycan analysis.

Table 1: Performance Comparison of Fluorescent Labels for N-Glycan Analysis

| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |

|---|---|---|---|

| Relative Fluorescence Sensitivity | Low | High (15x > 2-AB) | Medium (4x < ProA) |

| Relative MS Sensitivity | Low | Medium (30x > 2-AB) | High (68x > 2-AB) |

| Minimal IgG for Quantification (MS) | 10 µg | 1 µg | 0.5 µg |

| Suitability | HPLC, HPAE, ESI-MS frontiersin.org | High-sensitivity FLR & MS frontiersin.orgnih.gov | High-sensitivity MS frontiersin.orgnih.gov |

This table presents comparative data for the commonly used glycan tag 2-Aminobenzamide (2-AB) and other agents to illustrate the parameters relevant to fluorescent labeling in glycan analysis. Data sourced from a comparative study of derivatizing agents. frontiersin.orgnih.gov

Analysis and Identification of Glycans

Medical Research Applications

In the medical field, this compound and its derivatives are utilized in research aimed at understanding and combating various diseases. lookchem.com

The compound serves as a tool or a structural backbone in the investigation of several major diseases:

Cancer: Research has explored the use of (2S)-2-aminobutyramide in studies related to cancer and metabolic disorders. The development of novel camptothecin (B557342) analogues, a class of chemotherapy agents, highlights the ongoing search for new cancer treatments. researchgate.net Furthermore, butanamide structures have been incorporated into compounds designed to treat ER-positive breast cancer. google.com

Cardiovascular Diseases: Research and development in pharmaceuticals include work on cardiovascular conditions, where intermediates like this compound play a role. echemi.com

Diabetes: There is an interest in synthesizing compounds with antidiabetic properties, specifically those that can inhibit the alpha-glucosidase enzyme, which is involved in carbohydrate metabolism. mdpi.com A recently synthesized butanamide derivative was studied for its potential as an antidiabetic agent through molecular docking simulations. researchgate.netresearchgate.net The broader field of metabolomics has established strong links between branched-chain amino acids (related to this compound's structure) and type 2 diabetes. nih.gov

This compound is applied in research to help elucidate the molecular mechanisms that underlie various pathological conditions. lookchem.com Its utility stems from its role as a chiral building block for synthesizing pharmacologically active molecules. For instance, (S)-2-aminobutanamide is a key intermediate in the synthesis of the antiepileptic drug levetiracetam. researchgate.net The mechanism of levetiracetam involves binding to the synaptic vesicle protein SV2A, which modulates neurotransmitter release and reduces neuronal excitability. Studying such interactions provides insight into the molecular pathways of neurological disorders.

Studying Diseases (e.g., Cancer, Cardiovascular Diseases, Diabetes)

Chemical Reactivity and Derivatization

The chemical behavior of this compound is defined by its functional groups: a primary amine and an amide. It is generally stable under normal environmental conditions. cphi-online.com However, it is incompatible with strong oxidizing agents. chemicalbook.com Its stability can be compromised in humid, high-temperature environments or upon contact with strong alkaline substances, which can lead to hydrolysis. cphi-online.com

The compound can undergo several types of chemical reactions:

Oxidation: The amine group can be oxidized to form corresponding carboxylic acids.

Reduction: The amide group can be reduced to form a primary amine.

Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.

Salt Formation: As an amine, it readily reacts with acids to form salts. For example, it forms (S)-2-Aminobutanamide hydrochloride with hydrochloric acid. This reactivity is exploited in derivatization for chiral resolution, where it forms diastereomeric salts with optically active acids like D-mandelic acid. googleapis.com

Table 2: Summary of Chemical Reactivity

| Reaction Type | Reagent/Condition | Product/Outcome | Reference |

|---|---|---|---|

| Hydrolysis | High temperature, humidity, strong alkali | Cleavage of the amide bond | cphi-online.com |

| Oxidation | Oxidizing agents | Corresponding carboxylic acids | |

| Reduction | Reducing agents | Primary amines | |

| Salt Formation | Hydrochloric acid | This compound hydrochloride | |

| Derivatization | D-mandelic acid | Diastereomeric salt for chiral resolution | googleapis.com |

| Derivatization | o-phthalaldehyde (B127526) (OPA) / 2-mercaptoethanol (B42355) (MCE) | Fluorescent derivative for HPLC analysis | rsc.org |

Derivatization is a key strategy used in both the synthesis and analysis of this compound. For analytical purposes, its primary amine can be reacted with reagents like o-phthalaldehyde (OPA) and 2-mercaptoethanol (MCE) to create a fluorescent derivative that can be easily detected and quantified by HPLC. rsc.org This method is essential for determining the enantiomeric purity of (S)-2-Aminobutanamide, a critical quality attribute for its use as a pharmaceutical intermediate. researchgate.net

Oxidation Reactions

The chemical structure of this compound allows for oxidation reactions. The primary amino group and the amide functional group can be targeted by oxidizing agents. Depending on the reaction conditions, oxidation can lead to the formation of corresponding carboxylic acids. rsc.org For instance, catalytic oxidation is a key step in the synthesis of certain derivatives. Ruthenium catalysts, such as RuO₂, have been used in the presence of an oxidant like sodium metaperiodate to perform stereo-conservative and regiospecific oxidation at the carbon alpha to the amine. rsc.org This type of reaction is crucial in the synthesis of pharmacologically active molecules derived from this compound. rsc.org Elemental sulfur has also been noted as a traceless oxidizing agent in solvent-free and catalyst-free synthesis of related benzazoles from alkylamines. acs.org

Reduction Reactions

The amide group in this compound can undergo reduction. This reaction typically converts the amide into a primary amine. For example, in a synthetic route toward the antiepileptic drug levetiracetam, a derivative of this compound, a Co(I)-catalyzed single-electron reduction of a respective enamide intermediate is a documented step. rsc.org This transformation is fundamental in modifying the core structure of the molecule to achieve the desired final product.

Nucleophilic Substitution Reactions

The amino group of this compound is nucleophilic and can readily participate in substitution reactions. science-revision.co.uk This reactivity is extensively utilized in the synthesis of its derivatives. A notable example is the synthesis of the antiepileptic drug levetiracetam, where (S)-2-aminobutanamide undergoes alkylation. rsc.org One technical approach involves a nucleophilic substitution on a 2-halobutanoic acid to form the aminobutanamide structure, which is then further modified. rsc.org

Another key application is the reaction with halo-alkanes or acyl chlorides. For instance, reacting this compound with 4-chlorobutanoyl chloride leads to the formation of an N-acylated intermediate, which can then undergo further substitution. mdpi.com In one study, this intermediate reacted with 5-chloro-2-aminobenzoxazole in a nucleophilic substitution reaction to yield a complex butanamide derivative. mdpi.comresearchgate.net These reactions are typically carried out in the presence of a base, such as sodium bicarbonate or potassium carbonate, and in a suitable solvent like acetonitrile (B52724). mdpi.com

Synthesis of Substituted Aminobutanamide Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives with significant biological activities.

2-Substituted 4-Aminobutanamide Derivatives

Research has focused on the synthesis of various 2-substituted 4-aminobutanamide derivatives. nih.govresearchgate.net One synthetic strategy involves the nucleophilic substitution between building blocks and intermediates like 3-bromodihydrofuran-2(3H)-one. acs.orgsemanticscholar.org This is followed by aminolysis of the resulting 2-substituted dihydrofuran-2(3H)-one derivatives with various substituted amines to yield the target compounds. researchgate.net Further modifications, such as the introduction of an oxime subunit, have been explored to study structure-activity relationships. acs.orgsemanticscholar.org

Derivatives with Potential Antidiabetic Activity

Docking studies revealed that this compound, referred to as butanamide 5 in the study, had a high binding affinity to the 3-TOP protein, with a docking score of -8.4 kcal/mol. preprints.org This suggests its potential to act as an inhibitor of the alpha-glucosidase enzyme, similar to the mechanism of the drug acarbose. mdpi.com

Docking Study of Antidiabetic Butanamide Derivative

| Compound | Target Protein | Docking Score (kcal/mol) | Potential Action | Reference |

|---|---|---|---|---|

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | 3-TOP (α-glucosidase) | -8.4 | α-glucosidase inhibitor | preprints.org |

Derivatives as GABA Uptake Inhibitors

A significant area of research has been the development of 2-substituted 4-aminobutanamide derivatives as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). nih.govacs.org These transporters, specifically mGAT1-4, play a crucial role in regulating neurotransmission, and their inhibition is a therapeutic target for conditions like epilepsy and neuropathic pain. nih.govacs.org

Multiple series of these derivatives have been synthesized and evaluated for their ability to inhibit the four murine GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4). nih.govresearchgate.netebi.ac.uk The inhibitory potency is often expressed as pIC₅₀ values. Research has shown that substitutions on the butanamide scaffold significantly influence both the potency and selectivity of these inhibitors. acs.orgresearchgate.net For example, among a series of synthesized compounds, derivative 50a , which features a chlorine atom on the benzyl (B1604629) moiety, showed the highest inhibitory potency for mGAT2. acs.org Another compound, 2RS,4RS-39c , was identified as the most potent mGAT4 inhibitor in its series. acs.org The pIC₅₀ values for these derivatives typically range from 4.23 to 5.43. nih.govacs.org

Inhibitory Potency (pIC₅₀) of Selected 4-Aminobutanamide Derivatives on GABA Transporters (mGAT1-4)

| Compound | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) | Reference |

|---|---|---|---|---|---|

| General Range | 4.23 - 5.23 | nih.gov | |||

| Compound 18 | 4.42 | - | 5.07 | - | researchgate.net |

| Compound 50a | - | 5.43 | - | - | acs.org |

| Compound 2RS,4RS-39c | - | - | - | 5.36 | acs.org |

Analytical Methods and Quality Control

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling the separation and quantification of its enantiomers. researchgate.netasianpubs.orgasianpubs.orgresearchgate.net This is particularly crucial as (S)-2-aminobutanamide is a key starting material for certain pharmaceutical compounds, and the presence of the (R)-enantiomer is considered an impurity. researchgate.netasianpubs.orgasianpubs.orgresearchgate.netamolf.nl

A reverse-phase chiral HPLC method has been developed for this purpose, often employing a CROWNPAK CR (+) column. researchgate.netasianpubs.orgasianpubs.orgresearchgate.net The mobile phase typically consists of a dilute acidic solution, such as 0.05% perchloric acid, with a flow rate around 0.3 mL/min. researchgate.netasianpubs.orgasianpubs.org Detection is commonly performed using a UV detector at a wavelength of 200 nm. researchgate.netasianpubs.orgasianpubs.org To achieve optimal separation, the column temperature is often maintained at a controlled temperature, for instance, 15°C. researchgate.netasianpubs.orgasianpubs.org Other chiral columns like Chiralpak IA have also been utilized in methods for related compounds, demonstrating the versatility of chiral HPLC in resolving enantiomers. rsc.org

The primary application of chiral HPLC in the context of this compound is the determination of its enantiomeric excess (ee). researchgate.netasianpubs.orgasianpubs.orgresearchgate.net This measurement is vital for confirming the purity of the desired (S)-enantiomer and ensuring that the unwanted (R)-enantiomer is below specified limits. researchgate.netasianpubs.orgasianpubs.orgresearchgate.net The developed HPLC methods demonstrate sufficient resolution between the (S) and (R) enantiomers to allow for accurate quantitation and, consequently, the calculation of enantiomeric excess. researchgate.netasianpubs.orgasianpubs.orgresearchgate.net For instance, a method was developed to monitor the enantiomeric enrichment during the deracemization of a precursor to (S)-2-aminobutanamide, achieving an enantiomeric excess of over 99%. amolf.nlrsc.org

A validated chiral HPLC method allows for the precise quantification of the (R)-2-aminobutanamide isomer within a sample of the (S)-enantiomer. researchgate.netasianpubs.orgasianpubs.orgresearchgate.net The method exhibits linearity over a specific concentration range for the (R)-isomer, for example, from 0.0005 mg/mL to 0.004 mg/mL. researchgate.netasianpubs.org The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer have been established to be as low as 0.0002 mg/mL and 0.0005 mg/mL, respectively. researchgate.netasianpubs.orgasianpubs.org This level of sensitivity is crucial for controlling the level of the undesired enantiomer in the final product. researchgate.netasianpubs.orgasianpubs.org The recovery of the (R)-isomer in the presence of the (S)-isomer has been shown to be within the range of 93% to 106%, indicating the accuracy of the method. researchgate.netasianpubs.org

Table 1: Chiral HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | CROWNPAK CR (+) |

| Mobile Phase | 0.05% Perchloric Acid |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 200 nm (UV) |

| Column Temperature | 15 °C |

| LOD of (R)-enantiomer | 0.0002 mg/mL |

| LOQ of (R)-enantiomer | 0.0005 mg/mL |

| Linearity Range of (R)-enantiomer | 0.0005 mg/mL - 0.004 mg/mL |

| Recovery of (R)-enantiomer | 93% - 106% |

Data sourced from studies on the reverse-phase chiral HPLC method for this compound. researchgate.netasianpubs.org

The developed chiral HPLC methods for this compound have been validated according to the guidelines of the International Council for Harmonisation (ICH) Q2 (R1) and the United States Pharmacopeia (USP). researchgate.netasianpubs.orgasianpubs.org This validation process ensures that the analytical method is precise, accurate, and robust for its intended purpose. researchgate.netasianpubs.orgasianpubs.org The validation includes parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness. researchgate.netsemanticscholar.orgchromatographyonline.com For instance, the method's precision is demonstrated by the low relative standard deviation (RSD) of results from repeated analyses, and its accuracy is confirmed by recovery studies. researchgate.netsemanticscholar.org The robustness of the method is assessed by evaluating the effect of small, deliberate variations in method parameters, such as flow rate and column temperature, on the analytical results. semanticscholar.org

Quantification of (R)-2-Aminobutanamide in (S)-Enantiomer

Spectroscopic Techniques (e.g., IR, NMR)

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule. The IR spectrum of a related compound, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, showed characteristic absorption bands corresponding to various functional groups. mdpi.com For this compound, one would expect to see characteristic peaks for N-H stretching of the amine and amide groups, C=O stretching of the amide, and C-H stretching of the alkyl chain. techniumscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound.

¹H NMR: The proton NMR spectrum of (S)-2-aminobutanamide hydrochloride in D₂O shows distinct signals corresponding to the different types of protons in the molecule. For example, a triplet for the methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) protons, and a triplet for the methine (CH) proton are observed at specific chemical shifts (δ). google.comgoogle.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For (S)-2-aminobutanamide hydrochloride in D₂O, distinct peaks are observed for the methyl (CH₃), methylene (CH₂), methine (CH), and carbonyl (CO) carbons. google.comgoogle.com

Table 2: NMR Data for (S)-2-Aminobutanamide Hydrochloride in D₂O

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.39 | t | CH₃ |

| 2.62 | m | CH₂ | |

| 5.38 | t | CH | |

| ¹³C | 10.97 | CH₃ | |

| 26.85 | CH₂ | ||

| 56.69 | CH | ||

| 174.85 | CO |

Data is for (S)-2-aminobutanamide hydrochloride. google.comgoogle.com

X-ray Single Crystal Diffraction

X-ray single crystal diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute configuration. uol.decarleton.edu While a crystal structure for this compound itself was not found in the search results, the structure of its hydrochloride salt, (R)-2-aminobutanamide hydrochloride, has been determined. researchgate.netresearchgate.net

The analysis of a single crystal of (R)-2-aminobutanamide hydrochloride revealed its crystal system and space group. researchgate.netresearchgate.net The unit cell dimensions and the positions of all atoms within the crystal lattice are determined with high precision. carleton.eduresearchgate.netresearchgate.net This information allows for the calculation of bond lengths and angles, providing unambiguous confirmation of the molecule's connectivity and stereochemistry. carleton.eduresearchgate.netresearchgate.net The crystal structure is stabilized by a network of hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5450(3) |

| b (Å) | 10.0486(3) |

| c (Å) | 8.9526(4) |

| **γ (°) ** | 111.769(5) |

Data for a related compound, DL-2-ammoniumbutyric dihydrogenmonophosphate. researchgate.net

Purity and Content Determination

The accurate determination of purity and content of this compound, particularly its enantiomeric purity, is critical, as it is a key starting material in the synthesis of certain pharmaceutical drugs. asianpubs.orgasianpubs.org The presence of its unwanted enantiomer, (R)-2-aminobutanamide, in the desired (S)-2-aminobutanamide can lead to the formation of undesired isomers in the final active pharmaceutical ingredient (API). asianpubs.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and content of this compound. google.com Specifically, chiral HPLC methods have been developed to resolve and quantify the enantiomers. asianpubs.orgresearchgate.net

One validated reverse-phase chiral HPLC method utilizes a CROWNPAK CR (+) column with a mobile phase of 0.05% perchloric acid solution. asianpubs.orgasianpubs.org The analysis is performed at a flow rate of 0.3 mL/min, a column temperature of 15°C, and UV detection at 200 nm. asianpubs.orgasianpubs.org This method has been validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines and United States Pharmacopeia (USP) general chapter <1225> for validation of compendial methods. asianpubs.orgresearchgate.net

Key validation parameters for this HPLC method include: